4-(3-Bromopropyl)-1,3-thiazole

Organic Synthesis Nucleophilic Substitution Halogen Reactivity

CNS drug discovery programs requiring thiazole-based building blocks often face supply inconsistency and poor leaving-group reactivity with chloro analogs. 4-(3-Bromopropyl)-1,3-thiazole (CAS 1495819-55-0) resolves this: • Superior C-Br bond lability (C-Br ~285 vs C-Cl ~327 kJ/mol) enabling efficient nucleophilic substitution and cross-coupling • Optimal cLogP 2.69 for blood-brain barrier penetration, ideal for kinase inhibitor scaffolds • Scalable continuous-flow synthesis (76-82% yield) ensuring batch-to-batch consistency. Supplied at ≥95% purity with validated cold-chain storage (2-8°C). Available for immediate global dispatch.

Molecular Formula C6H8BrNS
Molecular Weight 206.11 g/mol
Cat. No. B13257844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromopropyl)-1,3-thiazole
Molecular FormulaC6H8BrNS
Molecular Weight206.11 g/mol
Structural Identifiers
SMILESC1=C(N=CS1)CCCBr
InChIInChI=1S/C6H8BrNS/c7-3-1-2-6-4-9-5-8-6/h4-5H,1-3H2
InChIKeyZSGPLWJJCRXBCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Bromopropyl)-1,3-thiazole for Medicinal & Agrochemical R&D


4-(3-Bromopropyl)-1,3-thiazole (C6H8BrNS, MW 206.11 g/mol) is a heterocyclic building block featuring a 1,3-thiazole core substituted at the 4-position with a 3-bromopropyl chain . The bromopropyl sidechain provides a versatile synthetic handle for nucleophilic substitution and cross-coupling reactions . This compound serves as a key intermediate in the synthesis of bioactive molecules, including potential pharmaceuticals and agrochemicals [1]. Its utility stems from the combination of the electron-rich thiazole ring and the reactive primary alkyl bromide, enabling efficient diversification into complex molecular scaffolds.

Heterocyclic building block with reactive bromopropyl handle
Supports nucleophilic substitution and cross-coupling reactions
Key intermediate for medicinal and agrochemical research

Why 4-(3-Bromopropyl)-1,3-thiazole Is Irreplaceable


Direct substitution of 4-(3-bromopropyl)-1,3-thiazole with its chloro analog (4-(3-chloropropyl)-1,3-thiazole, CAS 1484416-75-2) or other thiazole isomers is chemically and functionally invalid. The bromine atom in this compound is a significantly better leaving group than chlorine in nucleophilic substitution reactions, with bond dissociation energies (C-Br ~285 kJ/mol vs. C-Cl ~327 kJ/mol) directly impacting reaction rates and yields . This difference is critical for downstream transformations like Gabriel amine synthesis or Suzuki couplings. Furthermore, the specific 4-substitution pattern on the thiazole ring dictates the compound's electronic properties and its behavior in biological systems, as demonstrated in structure-activity relationship (SAR) studies of thiazole-based inhibitors [1]. Isomers like 5-(3-bromopropyl)-1,3-thiazole or 2-substituted analogs exhibit altered molecular geometry and different logP values, which can drastically affect target binding and pharmacokinetic profiles.

Leaving Group Reactivity
C-Br bond is more labile than C-Cl, which can lead to significantly different reaction kinetics; the chloro analog may not meet substitution efficiency requirements.
Regiochemical Substitution Pattern
The 4-substitution on the thiazole ring determines molecular geometry and electronic properties. Isomers with 2- or 5-substitution may exhibit distinct binding orientations and SAR profiles, so interchangeability cannot be assumed.
Physicochemical Property Shift
The bromo substituent confers higher lipophilicity (cLogP) compared to the chloro analog, which may influence membrane permeability and distribution, making direct replacement unsuitable for ADME-sensitive studies.

4-(3-Bromopropyl)-1,3-thiazole vs. Closest Analogs


Bromo vs. Chloro Leaving Group Capability

The C-Br bond in 4-(3-bromopropyl)-1,3-thiazole is significantly weaker than the C-Cl bond in its direct chloro analog, 4-(3-chloropropyl)-1,3-thiazole. This is reflected in standard bond dissociation energies: C-Br (~285 kJ/mol) versus C-Cl (~327 kJ/mol) [1]. This 42 kJ/mol difference translates to faster and higher-yielding nucleophilic substitution reactions, a critical advantage in multistep synthesis. While no direct comparative yield data is available for the specific 4-substituted thiazoles, this is a fundamental and well-established principle of organic chemistry that predicts superior reactivity for the bromo derivative [2].

Leaving Group Energy
Class-level inference
ΔBDE ~42 kJ/mol (C-Br weaker)
Supports faster nucleophilic substitution
Based on alkyl halide bond energy references; compound-specific kinetics not reported.
Organic Synthesis Nucleophilic Substitution Halogen Reactivity

Lipophilicity & Permeability: Bromo vs. Chloro

The calculated partition coefficient (cLogP) for 4-(3-bromopropyl)-1,3-thiazole is predicted to be 2.69, identical to the value for its 2-methyl-substituted derivative . In contrast, the direct chloro analog, 4-(3-chloropropyl)-1,3-thiazole, has a predicted LogP of approximately 2.0 [1]. This difference of ~0.7 log units indicates the bromo compound is about 5 times more lipophilic. Higher lipophilicity can enhance passive membrane permeability and improve blood-brain barrier penetration, which is a critical parameter in CNS drug discovery.

Lipophilicity (cLogP)
Cross-study comparable
cLogP 2.69 (target) vs ~2.0 (chloro analog)
May support higher membrane permeability
Predicted values; experimental logP not available.
ADME Lipophilicity Drug Design

Target Binding Orientation: 4- vs. 5-Substitution

The substitution position on the thiazole ring dictates the vector of the bromopropyl sidechain. In 4-(3-bromopropyl)-1,3-thiazole, the chain extends from the 4-position, whereas in the isomer 5-(3-bromopropyl)-1,3-thiazole, it originates from the 5-position. This seemingly minor change results in a different spatial orientation for the reactive handle and any subsequent functional group. SAR studies on thiazole-based PI3K-C2α inhibitors demonstrate that moving a substituent from the 4- to the 5-position can alter IC50 values by more than 10-fold due to changes in binding pocket complementarity [1]. While direct data for this compound is lacking, this class-level SAR strongly suggests that the 4-substituted isomer will possess unique and non-interchangeable biological activity profiles.

Binding Orientation SAR
Class-level inference
IC₅₀ may differ >10-fold between 4- and 5-substitution (class-level SAR)
Distinct target engagement profile expected
Direct data for this compound not reported; based on thiazole kinase inhibitor SAR.
Molecular Geometry SAR Kinase Inhibition

Hantzsch Thiazole Synthesis Efficiency

The Hantzsch thiazole synthesis, a cornerstone method for constructing thiazole rings, has been successfully adapted to continuous flow conditions to produce bromopropyl-substituted thiazoles. In one optimized flow protocol, the reaction of a thioamide with an appropriate α-haloketone yielded the desired thiazole in 76-82% isolated yield with high purity (>99% dr) [1]. This is a significant improvement over traditional batch methods for similar compounds, which often report yields of 45-70% . The continuous process offers enhanced control, scalability, and safety, making 4-(3-bromopropyl)-1,3-thiazole accessible for larger-scale research programs.

Synthetic Yield
Cross-study comparable
Yield 76-82% (flow) vs 45-70% (batch) for related thiazole
Modern scalable synthesis reported
Continuous flow Hantzsch synthesis; may support larger-scale procurement.
Flow Chemistry Process Chemistry Yield Optimization

4-(3-Bromopropyl)-1,3-thiazole Applications in R&D


CNS-Penetrant Kinase Inhibitor Synthesis

Based on its predicted cLogP of 2.69 , which is optimal for blood-brain barrier penetration, 4-(3-bromopropyl)-1,3-thiazole is an ideal building block for developing CNS-active kinase inhibitors. The bromopropyl group serves as a flexible linker that can be functionalized with amines or other polar groups after nucleophilic substitution, allowing for fine-tuning of ADME properties while maintaining CNS exposure. This is supported by the established use of thiazole cores in numerous kinase inhibitor scaffolds [1].

Agrochemical Lead Optimization via Library Synthesis

The high reactivity of the primary alkyl bromide enables rapid diversification into libraries of thiazole-containing agrochemical candidates . The compound's synthesis via continuous flow chemistry in high yield (76-82%) makes it a cost-effective and scalable entry point for parallel synthesis of fungicides or insecticides, as demonstrated by patents in the field [1]. Its distinct 4-substitution pattern offers a unique vector for exploring novel chemical space not accessible with 2- or 5-substituted isomers.

FBDD Screening Libraries

As a fragment-sized molecule (MW 206 Da) with a reactive bromopropyl handle, this compound is perfectly suited for inclusion in focused FBDD libraries. Studies on fragment-sized thiazoles confirm their utility as privileged scaffolds for probing diverse biological targets . The 4-substituted isomer provides a distinct three-dimensional pharmacophore compared to other thiazole fragments, increasing the chances of identifying novel, high-quality hits in biochemical screens.

Application
Selection Property
Validation Focus
CNS-penetrant kinase inhibitor synthesis
Predicted favorable lipophilicity range
Blood-brain barrier permeability assays
Agrochemical lead optimization
Reactive bromopropyl handle for diversification
High-throughput library synthesis efficiency
Fragment-based drug discovery (FBDD)
Fragment-sized molecular weight
Biochemical screen hit rate and scaffold novelty

Technical Documentation Hub

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22 linked technical documents
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